a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate
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Overview
Description
Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is a chemical compound that belongs to the class of gamma-butyrolactones. Gamma-butyrolactones are five-membered lactone rings containing an ester functionality. This compound is characterized by the presence of bromine and trifluoroacetyl groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and trifluoroacetic anhydride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alpha-trifluoroacetyl-gamma-butyrolactone.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted gamma-butyrolactones, reduced lactones, and oxidized derivatives .
Scientific Research Applications
Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate involves its reactivity with nucleophiles and electrophiles. The bromine and trifluoroacetyl groups play a crucial role in its chemical behavior. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Alpha-Bromo-gamma-butyrolactone: Similar structure but lacks the trifluoroacetyl group.
Alpha-Trifluoroacetyl-gamma-butyrolactone: Similar structure but lacks the bromine atom.
Gamma-butyrolactone: The parent compound without any substituents.
Uniqueness
Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is unique due to the presence of both bromine and trifluoroacetyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications .
Properties
Molecular Formula |
C6H6BrF3O4 |
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Molecular Weight |
279.01 g/mol |
IUPAC Name |
3-bromo-3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate |
InChI |
InChI=1S/C6H4BrF3O3.H2O/c7-5(1-2-13-4(5)12)3(11)6(8,9)10;/h1-2H2;1H2 |
InChI Key |
GLYKEIBJIMCBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C(=O)C(F)(F)F)Br.O |
Origin of Product |
United States |
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